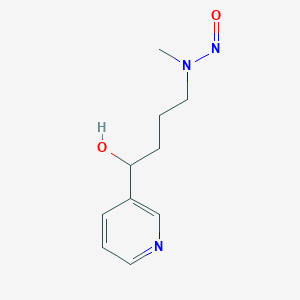

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol

Descripción general

Descripción

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is a tobacco-specific nitrosamine, which is a class of compounds known for their potent carcinogenic properties. This compound is primarily found in tobacco products and is a significant contributor to the carcinogenicity of tobacco smoke . It is structurally related to other nitrosamines and is known for its role in inducing lung cancer in animal models .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol typically involves the nitrosation of nicotine-derived nitrosamines. One common method includes the reaction of nicotine with nitrosating agents under acidic conditions to form the nitrosamine . The reaction conditions often involve the use of sodium nitrite and hydrochloric acid, followed by purification steps to isolate the desired product.

Industrial Production Methods

Industrial production of this compound is generally carried out in controlled environments to ensure the safety and purity of the compound. The process involves large-scale nitrosation reactions, followed by extensive purification and quality control measures to meet regulatory standards .

Análisis De Reacciones Químicas

Metabolic Reactions

NNAL undergoes enzymatic transformations critical to its carcinogenicity and detoxification. Key metabolic pathways include:

Table 1: Metabolic Activation and Detoxification Pathways

- Stereoselectivity : (R)-NNAL is the predominant enantiomer formed in vivo, with species-dependent glucuronidation patterns .

- Enzymatic Variability : Human liver microsomes show 49-fold variability in N-glucuronidation capacity, impacting detoxification efficiency .

Synthetic and Industrial Reactions

NNAL is synthesized from its precursor, 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), under controlled conditions.

Table 2: Synthetic Routes and Reaction Conditions

- Industrial Production : Large-scale nitrosation followed by liquid-liquid extraction and HPLC purification .

- Chiral Derivatization : Mosher’s reagent ((R)-(+)-MTPA chloride) enables absolute configuration determination .

Chemical Stability and Reactivity

NNAL’s stability is influenced by environmental factors and reaction conditions:

Table 3: Stability Under Controlled Conditions

- Storage Recommendations : Stable at +4°C in inert atmospheres; degradation occurs at room temperature or under UV light .

Analytical Detection Methods

Quantification of NNAL and its metabolites employs advanced techniques:

Key Research Findings

- Carcinogenicity : NNAL’s α-hydroxylation generates DNA adducts linked to lung tumorigenesis .

- Biomarker Utility : Total urinary NNAL correlates with tobacco smoke exposure (r = 0.89, p < 0.001) .

- Detoxification Limits : Only 40–60% of NNAL is glucuronidated in humans, leaving significant carcinogenic potential .

This synthesis of chemical reactivity data underscores NNAL’s dual role as a biomarker and carcinogen, necessitating precise handling and analytical rigor in research.

Aplicaciones Científicas De Investigación

Cancer Research

NNAL is recognized for its role as a carcinogenic agent and has been extensively studied in relation to tobacco use and lung cancer.

- Biomarker for Tobacco Exposure : NNAL serves as a biomarker for assessing exposure to tobacco-specific nitrosamines. Its measurement in biological fluids, particularly urine, provides insights into the extent of tobacco-related harm. Studies have shown that NNAL levels correlate with smoking behavior and lung cancer risk among smokers .

- Mechanistic Studies : Research has demonstrated that NNAL can form DNA adducts, which are critical in understanding the mechanisms of tobacco-induced carcinogenesis. The formation of these adducts can lead to mutations that initiate cancer development .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of NNAL is crucial for evaluating its biological effects:

- Metabolism Studies : NNAL undergoes metabolic conversion in the liver and other tissues. Studies using precision-cut tissue slices have shown how NNAL is metabolized and its potential toxicity in various organs such as the lung, liver, and kidney .

- Transport Mechanisms : Research indicates that NNAL is transported by multidrug resistance proteins, which may influence its bioavailability and toxicity. Specifically, the transport of its glucuronide conjugate has been studied to understand detoxification pathways .

Public Health Implications

The implications of NNAL extend into public health, particularly concerning smoking cessation programs:

- Assessment of Smoking Cessation : Measuring NNAL levels can provide valuable feedback for individuals attempting to quit smoking. A decrease in NNAL levels post-cessation indicates reduced exposure to harmful nitrosamines and may encourage continued abstinence from tobacco .

- Regulatory Frameworks : As a known carcinogen, NNAL's presence in tobacco products has implications for regulatory policies aimed at reducing tobacco use and protecting public health. Monitoring NNAL levels in populations can help assess the effectiveness of anti-tobacco initiatives .

Case Studies

Numerous studies have explored the implications of NNAL in various contexts:

Analytical Methods

Various analytical techniques are employed to measure NNAL levels:

- Liquid Chromatography-Mass Spectrometry (LC-MS) : This method is widely used due to its sensitivity and specificity for detecting low concentrations of NNAL in biological samples .

- Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA methods have been developed for rapid screening of NNAL levels, facilitating large-scale epidemiological studies .

Mecanismo De Acción

The mechanism of action of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol involves its metabolic activation to reactive intermediates that can alkylate DNA, leading to mutations and cancer . The compound is metabolized by cytochrome P450 enzymes to form DNA-reactive species, which can cause DNA damage and initiate carcinogenesis . The primary molecular targets include DNA bases, leading to the formation of DNA adducts that can result in mutations if not repaired .

Comparación Con Compuestos Similares

Similar Compounds

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone: Another potent tobacco-specific nitrosamine with similar carcinogenic properties.

N-Nitrosodimethylamine: A nitrosamine with a simpler structure but also known for its carcinogenicity.

N-Nitrosopyrrolidine: A nitrosamine found in tobacco and other sources, with similar biological effects.

Uniqueness

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol is unique due to its specific structure, which includes both a nitrosamine group and a pyridyl ring. This structure contributes to its high reactivity and potent carcinogenicity, making it a significant compound in the study of tobacco-related cancers .

Actividad Biológica

4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) is a significant metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNAL has garnered attention due to its potent carcinogenic properties, primarily linked to tobacco exposure. This article explores the biological activity of NNAL, focusing on its carcinogenicity, metabolic pathways, and DNA adduct formation.

NNAL is recognized for its role as a carcinogen, particularly in the lungs and pancreas. Research conducted on F-344 rats demonstrated that both enantiomers of NNAL induce a high incidence of lung tumors, including adenomas and carcinomas. In a study where rats were treated with various concentrations of NNAL and NNK, significant tumor formation was observed:

- Treatment Groups :

- (R)-NNAL (5 ppm)

- (S)-NNAL (5 ppm)

- NNK (5 ppm)

- Racemic NNAL (10 ppm)

All groups exhibited a notable increase in lung tumors, with racemic NNAL and NNK being the most potent carcinogens. Metastatic spread from pulmonary tumors to the pancreas was particularly noted in the racemic NNAL group .

DNA Adduct Formation

The carcinogenic effects of NNAL are closely associated with its ability to form DNA adducts. The following types of DNA adducts were identified in the study:

- O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd)

- 7-[4-(3-pyridyl)-4-oxobut-1-yl]guanine (7-POB-Gua)

- O6-[4-(3-pyridyl)-4-oxobut-1-yl]deoxyguanosine (O6-POB-dGuo)

These adducts are indicative of the DNA damage caused by NNAL and its metabolites. The levels of these adducts were significantly higher in rats treated with NNK compared to those treated with NNAL, suggesting that NNK may be more effective at inducing DNA damage .

Metabolism and Pharmacokinetics

The metabolism of NNAL is crucial for understanding its biological activity. It undergoes various metabolic processes, primarily through phase I and phase II reactions involving cytochrome P450 enzymes. The primary metabolic pathway involves the conversion of NNAL into its glucuronide conjugate, which is facilitated by transport proteins such as MRP2. This conjugation enhances the excretion of NNAL from the body but also plays a role in its bioavailability and toxicity .

Table: Metabolic Pathways of NNAL

| Pathway | Enzyme | Outcome |

|---|---|---|

| Phase I | Cytochrome P450 | Hydroxylation, formation of reactive species |

| Phase II | UDP-glucuronosyltransferase | Glucuronidation for excretion |

Case Studies and Findings

A significant study published in Carcinogenesis highlighted the long-term effects of NNAL exposure in animal models. In this study, rats were monitored over several weeks for tumor development and DNA adduct formation:

Propiedades

IUPAC Name |

N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylnitrous amide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGRXKBUCZFFSTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCC(C1=CN=CC=C1)O)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020880 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76014-81-8 | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN7PIX794W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041809 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.